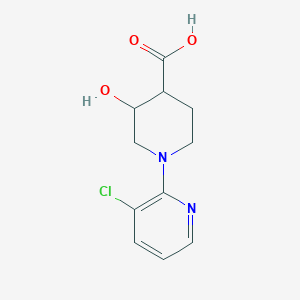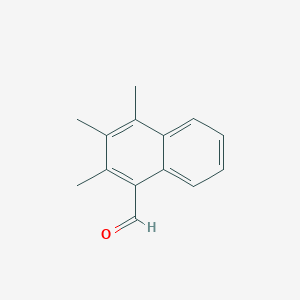
Tert-butyl 2-(2-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, which is further connected to a 2-chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chlorophenyl)acetate typically involves the esterification of 2-chlorophenylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-chlorophenylacetic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.
Major Products Formed
Hydrolysis: 2-chlorophenylacetic acid, tert-butyl alcohol.
Reduction: 2-(2-chlorophenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-chlorophenyl)acetate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester functional group can undergo hydrolysis, releasing the active 2-chlorophenylacetic acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl acetate: Similar ester structure but lacks the 2-chlorophenyl group.
2-chlorophenylacetic acid: Lacks the tert-butyl ester group.
Tert-butyl 2-(2-bromophenyl)acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Tert-butyl 2-(2-chlorophenyl)acetate is unique due to the presence of both the tert-butyl ester and the 2-chlorophenyl group, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
Clave InChI |
QSVUGTRKRXOGIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine](/img/structure/B13980526.png)
![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)





![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)



![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
